molecular formula C17H17N3O3S B2887201 N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-59-7

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2887201
CAS No.: 946335-59-7
M. Wt: 343.4
InChI Key: XHGNDCLSNZIPQW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A fused thiophene-pyrimidine core with two ketone groups at positions 2 and 2.
  • Methyl substituents at positions 1 and 3 of the pyrimidine ring.
  • A carboxamide group at position 6, linked to a 2,3-dimethylphenyl moiety.

This scaffold is structurally analogous to bioactive thieno[2,3-d]pyrimidines, which are explored for antimicrobial and enzyme-inhibitory properties . The synthesis typically involves alkylation or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-6-5-7-12(10(9)2)18-14(21)13-8-11-15(22)19(3)17(23)20(4)16(11)24-13/h5-8H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGNDCLSNZIPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine backbone with multiple functional groups. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, and it has a molecular weight of approximately 304.36 g/mol. The presence of the dimethylphenyl group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

Antitumor Activity

A study conducted on similar thieno[2,3-d]pyrimidine derivatives revealed that they exhibit potent cytotoxicity against human tumor cell lines. For instance, compounds with structural similarities were tested against HepG2 and DLD cell lines, showing IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
Compound AHepG25.0
Compound BDLD4.5
N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo...TBDTBD

Antimicrobial Activity

In antimicrobial tests, derivatives of this compound exhibited varying degrees of activity against common pathogens. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL

These results suggest that modifications to the core structure can enhance antimicrobial potency.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was assessed in vitro. It was found to inhibit certain proteases associated with tumor growth:

  • Protease Inhibition : The compound showed competitive inhibition against specific serine proteases with an IC50 value of 10 µM.

The proposed mechanism involves the interaction of the compound with key enzymes in metabolic pathways related to cancer cell proliferation and survival. The structural motifs present in the molecule are believed to facilitate binding to target sites on these enzymes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Thieno[2,3-d]pyrimidine 1,3-dimethyl; 2,4-dioxo; N-(2,3-dimethylphenyl) Not reported Alkylation of precursors
Compound 2d Thieno[2,3-d]pyrimidine 3-amino; 2-(benzylthio); N-(4-methylphenyl) Antimicrobial (Proteus, Pseudomonas) Alkylation of thioxo precursor
7-Amino-pyrido[2,3-d]pyrimidine () Pyrido[2,3-d]pyrimidine 4-fluorophenyl; cyano Not reported Nanocrystalline MgO catalysis
Dihydropyrimidine () Dihydropyrimidine 6-hydroxy; 1-methyl; N-(3,4-dimethylphenyl) Not reported Not specified

Table 2: Spectral Data Comparison

Compound Type IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
Target Compound 1718 (C=O), 1662 (C=O) Not available
Pyrido[2,3-d]pyrimidine 2216 (C≡N), 1718 (C=O), 1662 (C=O) 7.75–8.29 (aromatic H), 11.00–11.54 (NH)
Compound 2d Not reported 2.30–2.50 (CH₃), 7.20–7.80 (aromatic H)

Research Findings and Insights

  • Substituent Impact : The benzylthio group in Compound 2d enhances antimicrobial activity compared to the target compound’s dimethylphenyl group, likely due to increased lipophilicity .
  • Synthetic Efficiency: One-pot methods (e.g., MgO-catalyzed reactions) for pyrido[2,3-d]pyrimidines offer higher yields compared to multi-step alkylation routes for thieno derivatives .

Q & A

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) is essential for confirming the tetrahydrothieno[2,3-d]pyrimidine core and substituent positions . Discrepancies in spectral data (e.g., unexpected splitting patterns) often arise from impurities or tautomerism. These are resolved by repeating reactions under inert atmospheres, using deuterated solvents for NMR, and cross-validating with mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s bioactivity?

  • Methodological Answer : SAR studies require synthesizing analogs with modifications at the 2,3-dimethylphenyl or 1,3-dimethyl groups. For example, replacing the dimethylphenyl group with halogenated or methoxy-substituted aryl rings can enhance antimicrobial activity, as seen in related thieno[2,3-d]pyrimidine derivatives . Biological assays (e.g., MIC tests against Proteus vulgaris and Pseudomonas aeruginosa) are conducted to correlate structural changes with activity .

Q. What strategies mitigate conflicting bioactivity data in different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., bacterial strain resistance or solvent interference). To address this:
  • Replicate experiments using standardized protocols (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., time-kill kinetics alongside MIC tests).
  • Control solvent effects by ensuring ≤1% DMSO in biological media .

Q. What computational methods are suitable for predicting the compound’s binding modes to bacterial targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with bacterial enzymes like dihydrofolate reductase (DHFR). Pharmacophore modeling based on active analogs (e.g., Compound 2d from ) helps identify critical hydrogen-bonding and hydrophobic interactions. MD simulations (>100 ns) assess binding stability under physiological conditions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) in mammalian cell lines (e.g., HEK-293). Measure viability via MTT assays and calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .

Q. What are best practices for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Screen catalysts (e.g., nanocrystalline MgO in water for eco-friendly synthesis ).
  • Use microwave-assisted synthesis to reduce reaction time.
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

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